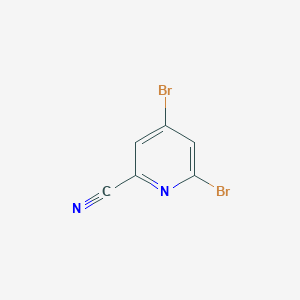

4,6-Dibromopicolinonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

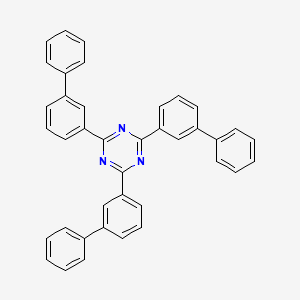

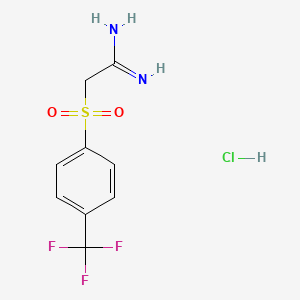

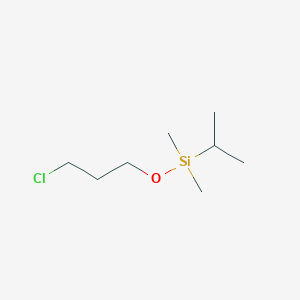

4,6-Dibromopicolinonitrile (DBPN) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of picolinonitrile and is widely used in various areas of research, including medicinal chemistry, material science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Material Science

- Synthesis of Heterocyclic Compounds: Compounds related to 4,6-Dibromopicolinonitrile are used as precursors in the synthesis of heterocyclic spiro-derivatives with potential antimicrobial and antioxidant activities. For instance, bromination of N-substituted homophthalimides produces dibromohomophthalimide derivatives, which further react with binucleophilic reagents to produce several spiro-isoquinoline derivatives (M. Youssef & M. A. Amin, 2010; R. Faty, M. Rashed, & M. Youssef, 2015).

- Charge Transfer Materials: Derivatives of 4,6-Dibromopicolinonitrile have been studied for their potential in enhancing charge transfer in organic electronic materials. Quantum chemical investigations reveal their utility in reducing the HOMO-LUMO energy gap, suggesting applications in organic electronics (A. Irfan, 2014).

Photophysics and Electroluminescence

- Organic Light-Emitting Diodes (OLEDs): Research on phosphorescent materials related to 4,6-Dibromopicolinonitrile, such as derivatives used in OLEDs, has shown significant improvements in emission efficiency. The confinement of triplet energy on these molecules results in high-efficiency blue-light-emitting devices (S. Tokito, Toshiki Iijima, & Yoshiyuki Suzuri, 2003).

- Photodynamic Therapy: Certain derivatives, such as octasubstituted galactose zinc(II) phthalocyanines synthesized from reactions involving dibromopicolinonitrile-related compounds, are explored for their application as photosensitizers in photodynamic therapy, demonstrating the potential for cancer treatment (Z. Iqbal, M. Hanack, & T. Ziegler, 2009).

Molecular Design and Interaction

- DNA Interaction: Novel water-soluble zinc(II) and copper(II) phthalocyanines, synthesized from bromophenol derivatives, show promising DNA interaction properties. These interactions suggest potential applications in anticancer drug design, particularly for photodynamic therapy (Ü. Demirbaş, Burak Barut, & Arzu Özel, 2019).

- Antioxidant Activities: Bromophenols, related to dibromopicolinonitrile, have been studied for their cellular antioxidant effects. These compounds show potent activity in biochemical and cellular assays, indicating their potential for therapeutic applications (E. K. Olsen, E. Hansen, & J. Isaksson, 2013).

Eigenschaften

IUPAC Name |

4,6-dibromopyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJIBRVPNBJCOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C#N)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297589 |

Source

|

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromopicolinonitrile | |

CAS RN |

1206247-80-4 |

Source

|

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206247-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dibromo-2-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6590751.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)

![(R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B6590793.png)